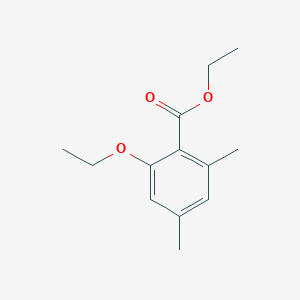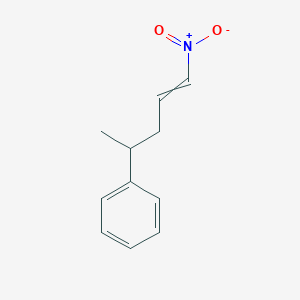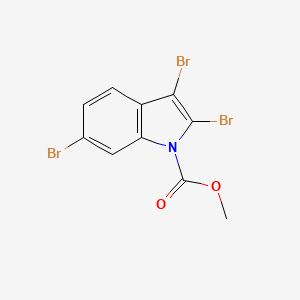![molecular formula C11H11NS B12615606 4-[2-(Ethylsulfanyl)ethenyl]benzonitrile CAS No. 918340-91-7](/img/structure/B12615606.png)
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile is an organic compound with a unique structure that includes a benzonitrile core substituted with an ethylsulfanyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethenyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with ethylthiol in the presence of a base, followed by a Heck coupling reaction with vinyl halides. The reaction conditions typically include the use of palladium catalysts and phosphine ligands under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Hydrohalogenation with hydrogen halides, hydration with water and acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or hydrated derivatives.
Applications De Recherche Scientifique
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Ethylsulfanyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(Methylsulfanyl)ethenyl]benzonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-[2-(Ethylsulfonyl)ethenyl]benzonitrile: Contains an ethylsulfonyl group instead of an ethylsulfanyl group.
4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
918340-91-7 |
|---|---|
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
4-(2-ethylsulfanylethenyl)benzonitrile |
InChI |
InChI=1S/C11H11NS/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3 |
Clé InChI |
XZBTVFBWCGCWLO-UHFFFAOYSA-N |
SMILES canonique |
CCSC=CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![2-Amino-7-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12615527.png)
![1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B12615534.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![methyl (2S)-2-[2-[4-[[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]piperazin-1-yl]ethylcarbamoylamino]-3-methylpentanoate](/img/structure/B12615573.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)


![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)
